molecular formula C21H28Cl2N2O5 B8463661 (3,5-dichlorophenyl)methyl 4-[(6-ethoxy-6-oxohexanoyl)amino]piperidine-1-carboxylate

(3,5-dichlorophenyl)methyl 4-[(6-ethoxy-6-oxohexanoyl)amino]piperidine-1-carboxylate

Cat. No.: B8463661
M. Wt: 459.4 g/mol
InChI Key: LBBFGEBZWSIZSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,5-dichlorophenyl)methyl 4-[(6-ethoxy-6-oxohexanoyl)amino]piperidine-1-carboxylate is a complex organic compound characterized by its unique chemical structure

Preparation Methods

The synthesis of (3,5-dichlorophenyl)methyl 4-[(6-ethoxy-6-oxohexanoyl)amino]piperidine-1-carboxylate involves multiple steps, typically starting with the preparation of the piperidine ring followed by the introduction of the 3,5-dichlorobenzyl and 6-ethoxy-6-oxohexanamido groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

(3,5-dichlorophenyl)methyl 4-[(6-ethoxy-6-oxohexanoyl)amino]piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3,5-dichlorophenyl)methyl 4-[(6-ethoxy-6-oxohexanoyl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

When compared to similar compounds, (3,5-dichlorophenyl)methyl 4-[(6-ethoxy-6-oxohexanoyl)amino]piperidine-1-carboxylate stands out due to its unique chemical structure and potential applications. Similar compounds include other benzyl piperidine derivatives and amido piperidine compounds. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H28Cl2N2O5

Molecular Weight

459.4 g/mol

IUPAC Name

(3,5-dichlorophenyl)methyl 4-[(6-ethoxy-6-oxohexanoyl)amino]piperidine-1-carboxylate

InChI

InChI=1S/C21H28Cl2N2O5/c1-2-29-20(27)6-4-3-5-19(26)24-18-7-9-25(10-8-18)21(28)30-14-15-11-16(22)13-17(23)12-15/h11-13,18H,2-10,14H2,1H3,(H,24,26)

InChI Key

LBBFGEBZWSIZSZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCC(=O)NC1CCN(CC1)C(=O)OCC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of adipic acid mono ethyl ester (154 mg, 0.883 mmol) and 3,5-dichlorobenzyl 4-aminopiperidine-1-carboxylate HCl salt (Example 9, step 2)(300 mg, 0.883 mmol) in DMF (2 mL) was added Huenig's base (0.771 mL, 4.42 mmol) and T3P® (50% in DMF) (1.031 mL, 1.767 mmol) and the mixture was stirred at RT for 4 hrs. The resulting mixture was diluted with EtOAc and washed with a saturated solution of sodium bicarbonate.
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154 mg
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3,5-dichlorobenzyl 4-aminopiperidine-1-carboxylate HCl salt
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300 mg
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2 mL
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Reaction Step One
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0.771 mL
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reactant
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